molecular formula C9H9Cl2NO B3100203 N-(4,5-dichloro-2-methylphenyl)acetamide CAS No. 136403-09-3

N-(4,5-dichloro-2-methylphenyl)acetamide

Cat. No.: B3100203
CAS No.: 136403-09-3
M. Wt: 218.08
InChI Key: GOMRJKYILSDJTN-UHFFFAOYSA-N
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Description

N-(4,5-dichloro-2-methylphenyl)acetamide is an organic compound with the molecular formula C9H9Cl2NO It is characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring, which is further connected to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4,5-dichloro-2-methylphenyl)acetamide can be synthesized through the acylation of 4,5-dichloro-2-methylaniline with acetic anhydride. The reaction typically involves the following steps:

  • Dissolving 4,5-dichloro-2-methylaniline in a suitable solvent such as dichloromethane.
  • Adding acetic anhydride to the solution.
  • Stirring the reaction mixture at room temperature or slightly elevated temperatures.
  • Isolating the product by filtration and purification through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

N-(4,5-dichloro-2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The acetamide group can be reduced to an amine under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

    Substitution: Formation of N-(4,5-dichloro-2-methylphenyl) derivatives with various functional groups.

    Oxidation: Formation of 4,5-dichloro-2-methylbenzoic acid.

    Reduction: Formation of N-(4,5-dichloro-2-methylphenyl)amine.

Scientific Research Applications

N-(4,5-dichloro-2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chloro-2-methylphenyl)acetamide
  • N-(4,5-dichlorophenyl)acetamide
  • N-(2-methylphenyl)acetamide

Uniqueness

N-(4,5-dichloro-2-methylphenyl)acetamide is unique due to the presence of both chlorine atoms and a methyl group on the phenyl ring, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

N-(4,5-dichloro-2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO/c1-5-3-7(10)8(11)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMRJKYILSDJTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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